molecular formula C20H32O3 B1345986 4-(2,4-Di-tert-pentylphenoxy)butyric acid CAS No. 50772-35-5

4-(2,4-Di-tert-pentylphenoxy)butyric acid

Cat. No.: B1345986
CAS No.: 50772-35-5
M. Wt: 320.5 g/mol
InChI Key: LZSDVFDKDUZVFK-UHFFFAOYSA-N
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Description

Overview of Phenoxybutyric Acid Class in Scientific Research

The phenoxybutyric acid class comprises carboxylic acids where a phenoxy group is attached to a butyric acid scaffold. These compounds are structurally related to the broader class of phenoxyalkanoic acids. Research into this class has been extensive, particularly due to their applications in agriculture and pharmacology. For instance, compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) are well-known herbicides. researchgate.net Their selective herbicidal action relies on the ability of certain plant species to metabolize them into highly active acetic acid analogues through β-oxidation.

Beyond herbicidal activity, phenoxybutyric acid derivatives have been explored for their potential pharmacological applications. The structural motif of a substituted phenoxy ring linked to a carboxylic acid provides a versatile scaffold for designing molecules with a range of biological targets. The lipophilic nature of the substituted phenyl ring combined with the hydrophilic carboxylic acid group imparts amphiphilic properties to these molecules, influencing their interaction with biological membranes and proteins.

Historical Development and Significance of Substituted Phenoxy Acid Research

The investigation of substituted phenoxy acids began in earnest in the early 1940s, driven by the discovery of their plant growth-regulating properties. This research, conducted independently in the UK and the USA, led to the development of the first selective organic herbicides, such as 2,4-D and MCPA. researchgate.netiucr.org These compounds revolutionized agriculture by enabling the selective control of broadleaf weeds in cereal crops. researchgate.netiucr.org

The significance of this research lies in the establishment of a clear structure-activity relationship. Scientists discovered that the type and position of substituents on the phenoxy ring dramatically influenced the biological activity and selectivity of these compounds. This foundational work spurred further research into a vast array of substituted phenoxyalkanoic acids, including the butyric acid derivatives, to optimize their efficacy and explore new applications. The development of these compounds is considered a major scientific contribution that has had a profound impact on modern agriculture.

Structural Elucidation and Isomeric Considerations of Di-tert-pentylphenoxybutyric Acids

The precise three-dimensional structure and isomeric purity of 4-(2,4-Di-tert-pentylphenoxy)butyric acid are crucial for understanding its chemical and biological properties. Structural elucidation of such molecules typically involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental in confirming the molecular structure. For instance, the ¹H NMR spectrum of butanoic acid shows distinct signals for the protons in different chemical environments, and similar principles apply to its more complex derivatives. docbrown.info The ¹³C NMR spectrum of butanoic acid reveals four distinct carbon environments, a feature that would be significantly expanded in a substituted derivative like this compound. nih.gov

Positional Isomerism in (Di-tert-pentylphenoxy)butyric Acids

Positional isomerism is a significant consideration for di-tert-pentylphenoxybutyric acids. The two tert-pentyl groups can be attached to the phenol (B47542) ring at various positions, leading to a number of possible isomers. The specific compound of interest, this compound, has the tert-pentyl groups at the 2- and 4-positions of the phenyl ring.

Other possible positional isomers of the di-tert-pentylphenol (B12647749) precursor include 2,5-di-tert-pentylphenol, 2,6-di-tert-pentylphenol, and 3,5-di-tert-pentylphenol. Each of these precursors would give rise to a different positional isomer of (di-tert-pentylphenoxy)butyric acid, each with potentially distinct physical, chemical, and biological properties. The synthesis of 2,4-di-tert-pentylphenol (B85779), the precursor for the title compound, typically involves the alkylation of phenol with a suitable pentylating agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDVFDKDUZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068580
Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50772-35-5
Record name 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
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Record name Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid
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Ii. Advanced Synthetic Methodologies for 4 2,4 Di Tert Pentylphenoxy Butyric Acid and Analogues

Retrosynthetic Analysis of the 4-(2,4-Di-tert-pentylphenoxy)butyric Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. amazonaws.comslideshare.net For this compound, the most logical disconnection is at the ether linkage (C–O bond), as this bond can be readily formed through well-established reactions. amazonaws.com

This primary disconnection yields two key synthons: the 2,4-di-tert-pentylphenoxide anion and a 4-halobutyric acid derivative or a related electrophile. The corresponding chemical equivalents, or reagents, for these synthons are 2,4-di-tert-pentylphenol (B85779) and a suitable four-carbon chain with a leaving group at one end and a carboxylic acid (or a precursor) at the other, such as γ-butyrolactone or ethyl 4-bromobutanoate.

A secondary disconnection can be considered at the butyric acid side chain, potentially involving the functionalization of a pre-formed phenoxy group. However, the C-O ether bond disconnection is generally more convergent and efficient. Further retrosynthetic analysis of the 2,4-di-tert-pentylphenol precursor would involve the disconnection of the tert-pentyl groups from the phenol (B47542) ring, suggesting a Friedel-Crafts alkylation of phenol with isopentene as a plausible forward synthetic step. nbinno.com

Contemporary Synthetic Routes to Substituted Phenoxybutyric Acids

Modern organic synthesis offers a variety of methods for the construction of substituted phenoxybutyric acids, focusing on efficiency, selectivity, and scalability.

The formation of the aryl ether bond is a cornerstone of phenoxybutyric acid synthesis. The Williamson ether synthesis is the traditional and most common method, involving the reaction of a phenoxide with an alkyl halide. rsc.orgfrancis-press.com In the context of this compound, this would involve the deprotonation of 2,4-di-tert-pentylphenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent like ethyl 4-bromobutanoate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Table 1: Common Alkylation Strategies for Aryl Ether Synthesis
ReactionDescriptionTypical ReagentsAdvantagesDisadvantages
Williamson Ether SynthesisNucleophilic substitution of an alkyl halide by a phenoxide. rsc.orgfrancis-press.comPhenol, Base (NaOH, K2CO3), Alkyl Halide (e.g., R-Br)Broad scope, reliable, well-established.Requires strong base, potential for elimination side reactions with secondary/tertiary halides.
Mitsunobu ReactionReaction of a phenol and an alcohol using triphenylphosphine (B44618) and a dialkyl azodicarboxylate.Phenol, Alcohol, PPh3, DEAD or DIADMild conditions, stereochemical inversion at the alcohol center.Stoichiometric phosphine (B1218219) oxide byproduct, azodicarboxylates are hazardous.
Ullmann CondensationCopper-catalyzed reaction of a phenol with an aryl halide.Phenol, Aryl Halide, Copper catalyst, BaseEffective for diaryl ether synthesis.Harsh reaction conditions (high temperatures), often requires stoichiometric copper.
Buchwald-Hartwig Amination (Ether Synthesis Variant)Palladium-catalyzed cross-coupling of a phenol with an aryl halide or triflate.Phenol, Aryl Halide/Triflate, Palladium catalyst, Ligand, BaseHigh functional group tolerance, mild conditions.Cost of palladium catalyst and ligands.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, catalytic Williamson ether synthesis has been explored using weak alkylating agents at high temperatures, which can reduce salt waste and utilize less hazardous materials. acs.org

The carboxylic acid moiety is a key functional group, and its introduction and manipulation are crucial aspects of the synthesis. If the alkylating agent used in the etherification step is an ester (e.g., ethyl 4-bromobutanoate), a final hydrolysis step is required to yield the carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidic workup.

Alternatively, strategies that directly introduce the carboxylic acid functionality are being explored. This can involve the use of alkylating agents that already contain the carboxylic acid, although protection of the acidic proton may be necessary. Modern approaches in organic synthesis also include the direct C-H functionalization of carboxylic acids, where the carboxyl group itself can act as a directing group to facilitate reactions at specific positions on the molecule. sioc-journal.cn While not directly applied to the butyric acid chain in this specific synthesis, these methods highlight the ongoing innovation in carboxylic acid chemistry. princeton.edu

Transitioning a synthetic route from the laboratory to kilogram-scale production introduces a new set of challenges. researchgate.net For phenoxybutyric acids, key considerations include:

Reagent Cost and Availability: The cost-effectiveness of starting materials like 2,4-di-tert-pentylphenol and the chosen alkylating agent is paramount.

Process Safety: The potential for exothermic reactions, especially during alkylation, must be carefully managed. The use of hazardous reagents or solvents should be minimized.

Work-up and Purification: Chromatographic purification is generally avoided at large scales due to cost and solvent waste. acs.org The process should be designed to yield a product that can be purified by crystallization or distillation if possible.

Waste Management: The generation of salt byproducts (e.g., in the Williamson ether synthesis) and solvent waste needs to be minimized to ensure an environmentally friendly and economical process.

Precursor Chemistry and Intermediate Reactivity in Phenoxybutyric Acid Synthesis

The properties and reactivity of the starting materials are fundamental to the success of the synthesis.

2,4-Di-tert-pentylphenol is a key intermediate in the synthesis of this compound. nbinno.com Its chemical structure, featuring two bulky tert-pentyl groups on the phenol ring, influences its reactivity and the properties of the final product. ontosight.ai

Table 2: Properties of 2,4-Di-tert-pentylphenol
PropertyValueSignificance in Synthesis
Molecular FormulaC16H26O nih.gov-
Molecular Weight234.38 g/mol nih.govStoichiometric calculations.
AppearanceSemi-solid that melts to a colorless liquid. nih.govHandling and processing considerations.
Melting Point25 °C nih.govDetermines physical state at reaction temperatures.
ReactivityThe phenolic hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide. The bulky tert-pentyl groups provide steric hindrance, which can influence regioselectivity in some reactions.Crucial for the Williamson ether synthesis and other alkylation reactions. Steric hindrance can prevent unwanted side reactions at the ortho positions.

The synthesis of 2,4-di-tert-pentylphenol itself is typically achieved through the Friedel-Crafts alkylation of phenol with isopentene. nbinno.com The purity of this precursor is critical, as impurities can carry through to the final product and affect its performance. nbinno.com Beyond its use in synthesizing phenoxybutyric acids, 2,4-di-tert-pentylphenol is a valuable intermediate for producing antioxidants, UV stabilizers, and other specialty chemicals. unilongmaterial.comnbinno.com

Derivatization of Carboxylic Acid Moieties in Butyric Acid Systems

The carboxylic acid group is a versatile functional handle that can be chemically modified to produce a variety of derivatives, a process known as derivatization. researchgate.net This is often done to alter the molecule's properties or to prepare it for specific types of analysis. For butyric acid systems, common derivatization reactions include esterification, amidation, and conversion into acyl hydrazides or hydroxamic acids. thermofisher.com

Esterification is one of the most fundamental transformations for carboxylic acids. jocpr.com It can be achieved using various reagents and catalysts. For analytical purposes, especially gas chromatography (GC), converting carboxylic acids into less polar derivatives like methyl esters or silyl (B83357) esters (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) is a common practice to improve volatility and thermal stability. colostate.edu For High-Performance Liquid Chromatography (HPLC), derivatization can enhance detectability. researchgate.net Fluorescent analogs of diazomethane, such as 9-anthryldiazomethane (B78999) (ADAM), are used to form fluorescent esters that can be easily detected. thermofisher.com

Recent methods for derivatizing carboxylic acids for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis focus on improving ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, often used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), have shown high derivatization efficiencies for short-chain fatty acids, including butyric acid. nih.govresearchgate.net Another approach involves converting the carboxylic acid into an aliphatic amine using a half-protected diamine, which can then be further modified. thermofisher.com

Derivative TypeCommon Reagent(s)Primary ApplicationReference
Methyl EstersDiazomethane, HCl/MethanolGas Chromatography (GC) colostate.edu
Silyl Esters (TMS, TBDMS)BSTFA, MSTFAGas Chromatography (GC) colostate.edu
Fluorescent Esters9-Anthryldiazomethane (ADAM)High-Performance Liquid Chromatography (HPLC) thermofisher.com
Amides (for LC-MS)Aniline + EDCLiquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Hydrazones (for LC-MS)3-Nitrophenylhydrazine (3-NPH) + EDCLiquid Chromatography-Mass Spectrometry (LC-MS) nih.govresearchgate.net
Aliphatic Aminesmono-N-(t-BOC)-propylenediamineFurther Functionalization thermofisher.com

Innovative Synthetic Strategies for Related Phenoxy Acid Structures

The synthesis of the phenoxy acid core structure is a key area of research, with ongoing efforts to develop more efficient, selective, and environmentally friendly methods.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. In the synthesis of phenoxy acids, various catalytic systems have been employed. One patented method describes the synthesis of phenoxyacetic acid derivatives through the reaction of a phenol salt with a chloroacetic acid salt, followed by a catalyzed chlorination step using catalysts such as chromium chloride or iron oxide. google.com

Transition metal catalysis is a powerful tool for constructing complex molecular frameworks. researchgate.net For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are used in Suzuki-Miyaura cross-coupling reactions to build complex precursors which can then be converted to phenoxy derivatives. mdpi.com The synthesis of phenoxyacetic acid esters can be facilitated by using phosphonitrilic chloride (PNT) as an activator in conjunction with N-methyl morpholine, which promotes the coupling of phenoxyacetic acid with various phenols under mild conditions. jocpr.com

Reaction TypeCatalyst/ReagentExample ApplicationReference
ChlorinationChromium chloride, Iron oxideSynthesis of chlorinated phenoxyacetic acid derivatives google.com
EsterificationPhosphonitrilic chloride (PNT) / N-Methyl MorpholineSynthesis of phenoxyacetic acid esters jocpr.com
C-C Bond FormationPd(PPh₃)₄Suzuki-Miyaura coupling to form precursors for phenoxy structures mdpi.com
Cascade ReactionsFe, Co, Mn, Cu, Zn complexesAssembly of complex heterocyclic frameworks from phenolic precursors researchgate.netrsc.org

The construction of complex molecules, including analogues of this compound, benefits from overarching synthetic strategies that prioritize efficiency and control. numberanalytics.com A cornerstone of modern synthesis design is retrosynthetic analysis , where the target molecule is conceptually broken down into simpler, commercially available starting materials. numberanalytics.com

Key strategies in advanced synthesis include:

Use of Modern Catalytic Systems : Beyond the catalytic approaches mentioned above, the broader field leverages a vast array of transition metal catalysts and organocatalysts to achieve high levels of chemo-, regio-, and stereoselectivity. numberanalytics.com

Control of Reaction Conditions : Optimizing parameters such as temperature, pressure, and solvent can dramatically influence the outcome of a reaction. Unconventional conditions, like high pressure or microwave irradiation, can accelerate reactions and improve yields. numberanalytics.com

Development of Atom-Economic and Sustainable Protocols : There is a significant drive towards creating synthetic routes that are more environmentally friendly. This includes designing cascade reactions where multiple bonds are formed in a single operation, reducing waste and improving efficiency. researchgate.netrsc.org

Biomimetic Synthesis : Nature provides inspiration for synthetic chemists. For example, understanding the mechanism of enzymes like phenoxazinone synthase (PHS), which performs oxidative coupling of phenols, can inspire the design of new catalysts that mimic its function for creating complex phenolic structures. rsc.org

The synthesis of phenoxyacetic acid derivatives, for instance, can be achieved by first reacting a salt of a phenol with a salt of chloroacetic acid, followed by further modification, such as catalyzed chlorination. google.com This modular approach allows for the introduction of various substituents onto the phenoxy ring, leading to a diverse library of analogues.

Iii. Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 4 2,4 Di Tert Pentylphenoxy Butyric Acid

Structural Modifications of the Phenoxy and Butyric Acid Moieties

The structure of 4-(2,4-di-tert-pentylphenoxy)butyric acid offers several avenues for modification to explore and enhance its biological activity. These modifications typically target the phenoxy ring, the bulky tert-pentyl substituents, and the flexible butyric acid side chain.

Phenoxy Moiety Modifications:

Substituent Position: The placement of the two tert-pentyl groups at the 2 and 4 positions on the phenyl ring is critical. Altering their positions to, for example, a 2,5- or 3,4-disubstituted pattern would significantly change the molecule's shape and electronic distribution, likely affecting its interaction with biological targets. Studies on related phenylethanolamines and phenoxypropanolamines have shown that 2,5-dihalogenated derivatives block beta-receptors at lower concentrations than 2,4-dihalogenated derivatives, while compounds halogenated at the 3,4-position have the weakest effects. nih.gov

Nature of Substituents: The tert-pentyl groups can be replaced with other alkyl groups of varying size and branching (e.g., tert-butyl, isopropyl) or with substituents of different electronic properties (e.g., halogens, methoxy (B1213986) groups). mdpi.com Introducing electron-withdrawing groups like nitro groups or electron-donating groups can alter the acidity of the phenolic system and its ability to participate in hydrogen bonding or other molecular interactions. ncert.nic.in In studies of other phenoxy derivatives, replacing a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in activity, indicating the aryloxy substituent is favorable for activity. mdpi.com

Aromatic Ring System: The phenyl ring itself could be substituted with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., pyridine, thiazole), to explore different binding pocket interactions.

Butyric Acid Moiety Modifications:

Chain Length: The four-carbon butyric acid side chain can be shortened (to acetic or propionic acid) or lengthened (to valeric or caproic acid). This modification directly impacts the molecule's flexibility and the spatial relationship between the aromatic ring and the terminal carboxyl group.

Carboxylic Acid Group: The terminal carboxyl group is a key functional group, often involved in forming salt bridges or hydrogen bonds with biological targets. It can be esterified, converted into an amide, or replaced with other acidic functional groups like a tetrazole or a phosphonic acid to modulate acidity, lipophilicity, and metabolic stability. mdpi.comnih.gov

These structural modifications are essential for developing a comprehensive understanding of the SAR for this class of compounds.

Synthesis and Characterization of Esters and Other Carboxylic Acid Derivatives of Phenoxybutyric Acids

The synthesis of derivatives, particularly esters, from phenoxybutyric acids is a common strategy to create prodrugs or modify the compound's physicochemical properties. Esterification masks the polar carboxylic acid group, generally increasing lipophilicity and potentially improving membrane permeability.

A standard method for preparing phenoxyacetic acid, a related compound, involves the reaction of phenol (B47542) with chloroacetic acid in the presence of a sodium hydroxide (B78521) solution. nih.gov A similar approach can be used for phenoxybutyric acids. For instance, 4-phenylbutyric acid can be synthesized by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization. google.com

Common synthetic routes to produce esters and other derivatives include:

Steglich Esterification: This method involves reacting the carboxylic acid with an alcohol in the presence of a carbodiimide (B86325) coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is typically carried out at room temperature and is valued for its mild conditions. nih.gov

Acid Chloride Formation: A more reactive intermediate, an acyl chloride, can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This intermediate readily reacts with alcohols or amines to form the corresponding esters or amides with high yields. researchgate.net

Coupling Reactions: For amide synthesis, various coupling agents can be employed. For example, phenoxyacetic acid can be coupled with an amine in the presence of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and a base like lutidine to furnish the desired amide. nih.gov

The resulting derivatives are characterized using a suite of analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the formation of the ester or amide linkage. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. For instance, the formation of an ester is confirmed by the appearance of a characteristic C=O stretching band in the ester region (around 1750 cm⁻¹). nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming that the desired modification has occurred. researchgate.net

The table below summarizes common synthetic reactions for creating derivatives of carboxylic acids like this compound.

Derivative Type General Reaction Reagents Key Characteristics
Ester Carboxylic Acid + AlcoholEDC, DMAP (Steglich) or SOCl₂ then AlcoholMasks polar carboxyl group, increases lipophilicity
Amide Carboxylic Acid + AmineTBTU, Lutidine or other coupling agentsIntroduces hydrogen bond donor/acceptor capabilities
Acyl Halide Carboxylic Acid + Halogenating AgentThionyl Chloride (SOCl₂) or Oxalyl ChlorideHighly reactive intermediate for further synthesis

Comparative Analysis of Phenoxybutyric Acid Isomers and Related Phenoxyalkanoic Acids

The biological activity of phenoxyalkanoic acids is highly sensitive to isomerization and the length of the alkanoic acid side chain. Comparing this compound with its isomers and related compounds provides valuable SAR insights.

Isomeric Variations: Structural isomers can differ in the substitution pattern on the phenyl ring or the structure of the side chain.

Ring Substitution: Moving the tert-pentyl groups from the 2,4-positions to other positions (e.g., 2,5-, 2,6-, or 3,5-) would alter the steric profile and electronic environment of the molecule. This can dramatically affect how the compound fits into a receptor's binding site.

Side-Chain Isomers: An isomer such as 2-(2,4-di-tert-pentylphenoxy)butyric acid, where the phenoxy group is attached to the second carbon of the butyric acid chain, would have a different spatial arrangement and potentially different biological activity compared to the terminal substitution in the parent compound. uni.lu

Related Phenoxyalkanoic Acids: Comparing molecules with different side-chain lengths is a fundamental aspect of SAR studies. The length of the alkyl chain influences the molecule's flexibility and the distance between the phenoxy ring and the carboxyl group.

Compound Side Chain General Properties & Activity
Phenoxyacetic Acid Derivatives-OCH₂COOHOften exhibit herbicidal activity; the side chain is relatively rigid. mdpi.comnih.gov
Phenoxypropanoic Acid Derivatives-O(CH₂)₂COOHConformation differs from phenoxyacetic acids; activity can vary significantly. researchgate.net
Phenoxybutyric Acid Derivatives-O(CH₂)₃COOHLonger, more flexible side chain allows for more conformational freedom to interact with targets. nih.gov
Phenoxyvaleric Acid Derivatives-O(CH₂)₄COOHFurther increased length and flexibility; studies on related compounds show that longer chains can be superior substrates for certain enzymes. nih.gov

For example, in studies involving the enzyme AtGH3.15, which modifies auxinic herbicides, a preference for longer-chain phenoxyalkanoic acids was observed. The catalytic efficiency with 4-phenoxybutyric acid and 5-phenylvaleric acid indicated that compounds with greater length between the carboxylate and the phenyl group are often better substrates. nih.gov This highlights the critical role of the side-chain length in determining biological interactions. nih.gov

Theoretical Frameworks for Structure-Activity Relationships in Phenoxy Acid Chemistry

Understanding the SAR of phenoxy acids relies on theoretical frameworks that explain how specific molecular features contribute to biological activity. These frameworks consider factors like substituent effects, side-chain conformation, and interactions with biological macromolecules.

The type and position of substituents on the aromatic ring profoundly affect a molecule's electronic properties, steric profile, and ability to form non-covalent interactions, which are central to its biological function. mdpi.comrsc.org

Electronic Effects: Substituents alter the electron density distribution across the aromatic ring. Electron-withdrawing groups (like halogens or nitro groups) and electron-donating groups (like alkyl or methoxy groups) influence the molecule's polarity, acidity (pKa), and ability to engage in electrostatic or π-π stacking interactions. mdpi.comncert.nic.in Introducing chloro-substituents into the aromatic ring of phenoxyacetic acid, for example, changes the electronic structure and thus the biological activity. mdpi.com

Steric Effects: The size and shape of substituents are critical for determining how a molecule fits into a binding pocket. Bulky groups, like the di-tert-pentyl substituents on the target molecule, can provide favorable van der Waals contacts but may also cause steric hindrance if the binding site is constrained. The position of a substituent can dramatically alter mesophase behavior in liquid crystals, a phenomenon driven by molecular shape and intermolecular forces. researchgate.netresearchgate.net

Hydrogen Bonding: Substituents can act as hydrogen bond donors or acceptors, or they can electronically influence other groups (like the ether oxygen or the carboxylic acid) that participate in hydrogen bonding.

The length of the alkanoic acid side chain is a key determinant of biological activity, influencing both the pharmacodynamic and pharmacokinetic properties of the molecule.

Conformational Flexibility: A longer side chain provides greater conformational flexibility, allowing the molecule to adopt an optimal orientation to fit into a binding site. Shorter, more rigid chains have fewer possible conformations.

Distance and Orientation: The side chain acts as a spacer, controlling the distance and relative orientation between the aromatic ring and the terminal functional group (e.g., carboxylate). This is crucial for simultaneously engaging with different regions of a receptor or enzyme active site. Studies on poly(amino acid) brushes have shown that a longer side chain can facilitate more favorable interactions with a surface. nih.govresearchgate.net

Metabolic Pathway: In some cases, side-chain length determines the metabolic fate of a compound. For example, some phenoxyalkanoic acids with longer chains can undergo β-oxidation, a metabolic process that can either activate or deactivate the compound.

Research on auxinic herbicides has demonstrated that enzymes can exhibit a strong preference for a specific side-chain length. The enzyme AtGH3.15, for instance, shows higher catalytic activity with 4-phenoxybutyric acid (a C4 chain) compared to phenoxyacetic acid (a C2 chain), underscoring the importance of this structural feature. nih.gov

While the specific mechanisms of this compound are not fully elucidated in the provided context, the activity of structurally related butyric acid derivatives offers important clues. Two prominent mechanisms associated with simple butyric acid analogues are histone deacetylase (HDAC) inhibition and chemical chaperone activity.

Histone Deacetylase (HDAC) Inhibition: Butyrate (B1204436) and its derivatives, such as 4-phenylbutyric acid (4-PBA), are well-known HDAC inhibitors. gsartor.orgresearchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov By inhibiting HDACs, butyrate derivatives cause hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes involved in processes like cell differentiation and apoptosis. nih.govresearchgate.net Butyrate itself is a potent HDAC inhibitor, and this mechanism is believed to be central to its anti-cancer effects. gsartor.org The active site of HDACs is often modeled as a narrow, tube-like pocket, and the length of the fatty acid chain (typically four to six carbons) is critical for optimal inhibitory activity. nih.gov

Chemical Chaperone Activity: 4-PBA also functions as a chemical chaperone. nih.gov Chemical chaperones are small molecules that can help stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins. nih.govbiorxiv.org This activity is particularly relevant in diseases associated with endoplasmic reticulum (ER) stress, where unfolded or misfolded proteins accumulate. biorxiv.org 4-PBA has been shown to reduce ER stress and rescue molecular defects in various cellular models. nih.govbiorxiv.org For example, it can reduce hepatocellular lipid accumulation by improving autophagic flux, a cellular process for clearing damaged components. nih.gov

These mechanisms demonstrate that the butyric acid moiety is not merely a structural linker but can be a key pharmacophore responsible for significant biological effects.

Iv. Analytical Techniques and Advanced Characterization of 4 2,4 Di Tert Pentylphenoxy Butyric Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 4-(2,4-Di-tert-pentylphenoxy)butyric acid produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the unambiguous assignment of the molecule's structure.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the substituted benzene (B151609) ring would appear in a specific region, while the protons of the butyric acid chain—the alpha, beta, and gamma protons—would each have characteristic chemical shifts and splitting patterns due to coupling with adjacent protons. docbrown.info The numerous protons of the two non-equivalent tert-pentyl groups would also produce complex signals in the aliphatic region of the spectrum. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift. docbrown.info

Similarly, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. chemicalbook.com Key signals would include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons bonded to the ether oxygen and the tert-pentyl groups), the carbons of the butyric acid aliphatic chain, and the distinct carbons within the two tert-pentyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on standard chemical shift tables. Actual experimental values may vary based on solvent and other conditions.

Atom Type Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic ProtonsC₆H₃ Ring6.8 - 7.3115 - 155
Carboxylic Acid Proton-COOH10.0 - 12.0-
Methylene Protons-O-CH₂-~ 4.0~ 67
Methylene Protons-CH₂-CH₂-COOH~ 2.1~ 30
Methylene Protons-CH₂-COOH~ 2.5~ 33
Quaternary Carbonstert-Pentyl (-C(CH₃)₂)-~ 38
Methyl Protonstert-Pentyl (-C(CH₃)₂)~ 1.3~ 28
Methylene Protonstert-Pentyl (-CH₂CH₃)~ 1.7~ 37
Methyl Protonstert-Pentyl (-CH₂CH₃)~ 0.7~ 9
Carbonyl Carbon-COOH-~ 179

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. wiley.com

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The most prominent of these is the very broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically found in the 3300-2500 cm⁻¹ region. docbrown.infolibretexts.org The presence of a strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. Other key absorptions include C-O stretching vibrations for the ether linkage and the carboxylic acid, C-H stretching from the aromatic ring and the aliphatic chains, and C=C stretching vibrations within the aromatic ring. vscht.czlibretexts.org The collection of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1760 - 1690Strong
Aromatic RingC-H Stretch3100 - 3000Medium
Aliphatic ChainsC-H Stretch3000 - 2850Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic Acid / EtherC-O Stretch1320 - 1210Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. docbrown.info

For this compound (molecular formula C₂₀H₃₂O₃), high-resolution mass spectrometry would confirm its monoisotopic mass of approximately 320.235 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways would likely include:

McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids and esters.

Alpha Cleavage: Breakage of the bond adjacent to the ether oxygen.

Loss of Alkyl Groups: Cleavage of the tert-pentyl groups from the aromatic ring, resulting in characteristic fragment ions.

Cleavage of the Butyric Acid Chain: Fragmentation at various points along the four-carbon chain.

The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable fragment, such as a resonance-stabilized aromatic cation. docbrown.info

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z Identity / Origin
[M]⁺320.2Molecular Ion
[M-C₄H₇O₂]⁺233.2Loss of the butyric acid radical
[M-C₅H₁₁]⁺249.2Loss of a tert-pentyl radical
[C₁₄H₂₁O]⁺205.2Fragment from cleavage of ether bond and loss of pentyl group
[C₄H₇O₂]⁺87.1Butyric acid fragment

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a specific compound like this compound, chromatographic methods are indispensable for isolating it from reaction byproducts or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of non-volatile organic compounds. researchgate.net Its high resolving power allows for the separation of the target compound from structurally similar impurities. Purity levels are often determined using this method. chemicalbook.com UHPLC operates on the same principles but uses smaller stationary phase particles and higher pressures to achieve even faster separations and greater resolution.

A typical analysis of this compound would involve a reversed-phase HPLC method. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18-silica) using a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid). The compound and its impurities are separated based on their differential partitioning between the two phases. A detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs, measures the concentration of each substance as it elutes from the column. The result is a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, is used to calculate its purity.

Table 4: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a benchmark for the identification and quantification of volatile and semi-volatile compounds.

Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is often employed to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). nih.gov This derivative is then injected into the GC, where it is vaporized and separated from other volatile components on a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. This allows for positive identification of the target compound and any impurities based on both their retention time in the GC and their unique mass fragmentation patterns. researchgate.net

Table 5: Typical GC-MS Parameters for Analysis (after Derivatization)

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 500 m/z

Advanced Analytical Methodologies for Complex Matrices Containing Phenoxybutyric Acids

The detection and quantification of specific metabolites like this compound within complex biological or environmental matrices present significant analytical challenges. The high diversity of molecules in these samples can cause interference, necessitating the use of advanced, highly selective, and sensitive analytical techniques. nih.gov Methodologies that combine powerful separation with precise detection are essential for accurately profiling phenoxybutyric acids in metabolomics research.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique in metabolomics, prized for its high sensitivity and selectivity in analyzing complex mixtures. uah.edufrontiersin.org This hyphenated technique leverages the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis capabilities of mass spectrometry (MS). uah.edu For compounds like this compound, which fall into the category of semi-polar molecules, reversed-phase liquid chromatography is often the method of choice for separation. nih.gov

The process begins with the introduction of the sample into the LC system, where it is passed through a column packed with a stationary phase. The differential partitioning of analytes between the mobile phase and the stationary phase results in their separation. uah.edu Following separation, the analyte elutes from the column and enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for polar and semi-polar molecules like phenoxybutyric acids, as it generates vapor-phase ions from the liquid eluent with minimal fragmentation. uah.edu

Once ionized, the molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). uah.edu Various types of mass analyzers, such as Quadrupole, Time-of-Flight (TOF), Orbitrap, or ion traps, can be employed, each offering different advantages in terms of resolution, mass accuracy, and speed. nih.govuah.edu High-resolution mass spectrometry (HRMS) is particularly valuable in metabolomics as it allows for the determination of the elemental composition of an unknown compound, aiding in its identification. nih.gov The coupling of tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov This process provides a structural fingerprint that can confirm the identity of a metabolite. nih.gov

The application of LC-MS in metabolomics allows for both targeted and untargeted analyses. In a targeted approach, the instrument is set to detect and quantify specific, known metabolites. In untargeted metabolomics, the goal is to capture a comprehensive profile of all detectable metabolites in a sample to identify changes in response to various stimuli. researchgate.net

Below is a table summarizing typical parameters for an LC-MS/MS method suitable for the analysis of organic acids in a complex matrix.

Table 1: Illustrative LC-MS/MS Parameters for Organic Acid Analysis

Parameter Setting Purpose
Chromatography UHPLC Provides high-resolution separation and shorter analysis times.
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) Separates semi-polar compounds based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Acidifies the mobile phase to improve peak shape and ionization efficiency for acids.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent used to elute analytes from the column.
Flow Rate 0.3 mL/min A typical flow rate for analytical UHPLC columns.
Ion Source Electrospray Ionization (ESI), Negative Mode ESI is a soft ionization technique suitable for polar metabolites; negative mode is ideal for detecting deprotonated acidic compounds. mdpi.com
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) Provides high mass accuracy for confident identification and elemental composition determination.
Scan Mode Full Scan MS and Data-Dependent MS/MS Full scan acquires data for all ions, while MS/MS provides fragmentation data for structural confirmation of detected compounds.

| Collision Energy | Ramped (e.g., 10-40 eV) | Varies the energy to induce fragmentation for MS/MS analysis, providing comprehensive structural information. |

Solid Phase Microextraction (SPME) is a simple, solvent-free sample preparation technology that integrates sampling, extraction, concentration, and sample introduction into a single step. nih.govbuffalostate.edu Invented by Pawliszyn, SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. mdpi.comnih.gov This technique is highly advantageous for analyzing metabolites in complex matrices because it can effectively isolate and concentrate target analytes while leaving behind interfering macromolecules. nih.gov

SPME can be performed in two primary modes:

Direct Immersion (DI-SPME): The coated fiber is directly immersed into a liquid sample. This mode is generally more effective for less volatile or more polar analytes, such as various carboxylic acids. researchgate.net

Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. This mode is ideal for volatile and semi-volatile compounds. nih.govyoutube.com

The choice of fiber coating is critical for selective extraction. Coatings are available in a range of polarities and with different sorption mechanisms (absorption or adsorption). researchgate.net For example, a polyacrylate (PA) fiber is relatively polar and suitable for extracting polar analytes like phenols and some acids, while a polydimethylsiloxane (B3030410) (PDMS) fiber is nonpolar and targets nonpolar analytes. researchgate.net Mixed-phase fibers, such as Carboxen/PDMS, offer a broader range of analyte extraction.

Key parameters that influence the extraction efficiency of SPME include extraction time, temperature, sample agitation, and modifications to the sample matrix such as pH adjustment or salt addition. mdpi.com Because SPME is an equilibrium-based technique, it is not always necessary to wait for equilibrium to be reached for quantification, provided that extraction conditions are kept consistent. mdpi.com After extraction, the analytes are desorbed from the fiber, typically either thermally in the injector port of a gas chromatograph (GC) or via a solvent for analysis by liquid chromatography (LC). mdpi.comnih.gov

The coupling of SPME with GC-MS or LC-MS provides a powerful workflow for the sensitive detection of metabolites. SPME offers a clean, concentrated extract, which minimizes matrix effects and can improve detection limits in the subsequent MS analysis. buffalostate.eduresearchgate.net

The table below provides examples of SPME conditions used for the extraction of organic metabolites from various matrices.

Table 2: Example SPME Conditions for Metabolite Extraction

Analyte Class Matrix SPME Fiber Mode & Conditions Desorption Analytical Instrument
Organic Acids Urine 85 µm Polyacrylate (PA) DI-SPME; 60°C for 20 min with agitation. researchgate.net Thermal (300°C) GC-MS
Volatile Metabolites Water 85 µm Polyacrylate (PA) HS-SPME; 80°C for 15 min with stirring. Thermal GC-FID
Flavor Compounds Fruit Juices 65 µm PDMS/DVB HS-SPME; 40°C for 30 min. Thermal GC-MS

V. Research Applications and Theoretical Implications of 4 2,4 Di Tert Pentylphenoxy Butyric Acid in Chemical Sciences

Role in Medicinal Chemistry Research and Lead Compound Development

The structure of 4-(2,4-Di-tert-pentylphenoxy)butyric acid suggests potential for biological activity, combining a bulky, lipophilic phenolic group with a flexible carboxylic acid chain. This combination is common in the design of bioactive molecules intended to interact with specific biological targets.

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory processes. opnme.com It exerts its effects by binding to G-protein coupled receptors, primarily BLT1 and BLT2, which are found on the surface of immune cells like neutrophils. opnme.com The binding of LTB4 triggers chemotaxis, the release of inflammatory agents, and an accumulation of immune cells at the site of inflammation. opnme.com Consequently, the development of LTB4 receptor antagonists is a significant area of research for creating new anti-inflammatory drugs for conditions such as asthma and chronic obstructive pulmonary disease. nih.gov

While direct studies identifying this compound as an LTB4 antagonist are not prominent, its general structure aligns with features seen in other fatty acid-based antagonists. Research has shown that various essential fatty acids and their derivatives can act as LTB4 receptor antagonists, inhibiting LTB4 binding and downstream cellular responses like calcium flux and chemotaxis. nih.gov For instance, compounds with fatty acid chains have demonstrated inhibitory activity, suggesting that the butyric acid portion of the target molecule could play a role in receptor interaction. nih.gov Many developed LTB4 antagonists are complex molecules designed to mimic LTB4's structure to achieve high binding affinity, with IC50 values often in the nanomolar range. medchemexpress.commedchemexpress.com The bulky di-tert-pentylphenoxy group would contribute significant lipophilicity, a common feature in receptor ligands designed to interact with hydrophobic binding pockets.

The potential biological activities of this compound can be inferred by examining its two primary components: the butyric acid tail and the substituted phenol (B47542) head.

Anti-inflammatory Mechanisms: Butyrate (B1204436), a short-chain fatty acid, is well-documented for its anti-inflammatory properties. nih.gov A primary mechanism for this effect is the inhibition of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate alters gene expression in immune cells, leading to the downregulation of pro-inflammatory mediators such as interleukin-6 (IL-6), IL-12, and nitric oxide. nih.gov This action can render macrophages less responsive to inflammatory stimuli. nih.gov Furthermore, butyrate can suppress the NF-κB signaling pathway, a key regulator of inflammation, and modulate the function of T-cells, which are crucial in maintaining immune homeostasis. mdpi.com

Anti-cancer Mechanisms: The butyrate moiety is also a key focus of cancer research, particularly in the context of colorectal cancer. nih.govmdpi.com As an HDAC inhibitor, butyrate can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.govmdpi.com This activity is linked to its ability to upregulate the expression of cell cycle inhibitors like p21. nih.govmdpi.com Studies on various colon cancer cell lines have demonstrated that butyrate's efficacy in inhibiting cell growth is potent, though it can be cell-type specific. mdpi.com

The phenolic component, 2,4-di-tert-pentylphenol (B85779), is structurally similar to 2,4-di-tert-butylphenol (B135424), a compound found in various natural sources that exhibits antimicrobial, antioxidant, and anti-cancer properties. researchgate.netsemanticscholar.org Phenolic compounds are known for their ability to scavenge free radicals, which can contribute to an anti-inflammatory effect and protect against cellular damage that may lead to cancer. The combination of these two moieties in a single molecule could theoretically offer a dual-action approach, targeting multiple pathways involved in inflammation and carcinogenesis.

Contributions to Chemoinformatics and Computational Chemistry Studies

Computational methods are invaluable for predicting the properties and potential biological activities of molecules like this compound, guiding synthesis and experimental testing.

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, a phenoxybutyric acid derivative) binds to the active site of a target protein. These methods are crucial in rational drug design. researchgate.net For a molecule like this compound, docking studies could be employed to simulate its interaction with the binding sites of receptors like the LTB4 receptor or enzymes such as HDACs.

The process involves generating a 3D model of the compound and placing it into the known crystal structure of the target protein. mdpi.com The software then calculates the most favorable binding pose and estimates the binding affinity. For example, studies on other butanoic acid analogs have used docking to identify key interactions, such as those with sulfonic acid and methoxy (B1213986) substitutions, that enhance binding to an enzyme target. researchgate.net Similarly, docking of the related compound 2,4-di-tert-butylphenol into protein active sites has revealed important hydrophilic and hydrophobic interactions. researchgate.net Such studies provide insights into the specific amino acid residues involved in binding and can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is particularly useful in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For a phenoxy acid series, a QSAR model would be developed by:

Compiling a Dataset: A set of phenoxy acid analogs with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is collected.

Calculating Descriptors: Various physicochemical properties, or "descriptors," are calculated for each molecule. These can include parameters related to hydrophobicity (LogP), electronics (Hammett constants), and sterics (molar refractivity).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Validation: The model's predictive power is tested using both internal and external validation sets of compounds.

QSAR studies on related butyric acid derivatives have successfully created models to predict inhibitory activity against enzymes like 5-α reductase. researchgate.net Such models help identify which structural features are most important for activity, guiding the synthesis of more effective compounds.

Applications in Material Science Research (Broader Context of Related Phenolic Compounds)

The phenolic component of this compound places it within a class of compounds that are highly versatile in material science. Phenolics are known for their ability to form robust networks and functional coatings due to the reactivity of the hydroxyl group on the aromatic ring.

One major application is in the formation of metal-phenolic networks. These materials are created by combining phenolic compounds with metal ions, resulting in structures with remarkable mechanical strength and thermal stability. nih.gov Such networks have potential uses in biomedical engineering, such as creating hydrogels for tissue regeneration, as well as in energy storage and environmental remediation. nih.gov

Furthermore, phenolic compounds are widely used to create functional surface coatings. They can adhere to a wide variety of substrates, and the resulting layers can be modified to introduce specific properties. For example, phenolic coatings can be designed to resist biofouling from proteins and bacteria or to serve as a platform for attaching other functional molecules. Phenolic resins, a related class of polymers, have a long history as adhesives and in the creation of durable composite materials, often reinforced with fibers.

Phenolic Derivatives as Raw Materials for Antioxidants and UV Absorbers in Polymer Science

The degradation of polymers under the influence of heat, light, and oxygen is a significant concern in materials science. This degradation often proceeds via free-radical chain reactions. Phenolic compounds, particularly those with bulky substituents ortho and para to the hydroxyl group, are widely used as primary antioxidants to inhibit these processes.

The antioxidant activity of hindered phenols stems from their ability to donate the hydrogen atom from their hydroxyl group to reactive radical species (R•, ROO•), thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky alkyl groups, which prevents it from initiating new degradation chains.

Given that this compound possesses a hindered phenolic structure with two tertiary pentyl groups, it can be considered a potential precursor for the synthesis of polymer antioxidants. The carboxylic acid group offers a reactive site for further chemical modification, allowing for the incorporation of this molecule into larger, less volatile antioxidant structures or for grafting it onto polymer backbones.

Similarly, phenolic derivatives are foundational to the development of UV absorbers, which protect polymers from photodegradation. Certain classes of UV absorbers, such as benzophenones and benzotriazoles, are synthesized from phenolic precursors. While this compound does not belong to these classes directly, its phenolic ring could be chemically modified to create novel UV-absorbing structures. The bulky tert-pentyl groups could enhance the compatibility of such derivatives with various polymer matrices.

Table 1: Comparison of Structural Features of this compound with Common Polymer Additives

FeatureThis compoundCommercial Phenolic Antioxidants (e.g., Irganox 1076)Commercial UV Absorbers (e.g., Tinuvin 328)
Core Structure Hindered PhenolHindered PhenolBenzotriazole with Phenolic Moiety
Steric Hindrance Two tert-pentyl groupsTypically one or two tert-butyl groupsVaries, often includes alkyl groups
Functional Groups Hydroxyl, Carboxylic AcidHydroxyl, EsterHydroxyl, Benzotriazole
Potential Function Antioxidant, UV Absorber PrecursorPrimary AntioxidantUV Light Stabilizer

Catalytic Applications of Structurally Similar Phenolic Compounds

Phenolic compounds and their derivatives can participate in various catalytic processes. The hydroxyl group can act as a proton donor or acceptor, and the aromatic ring can be involved in electronic interactions. While there is no specific literature detailing the catalytic applications of this compound, the reactivity of structurally related phenols provides a basis for theoretical consideration.

The steric bulk of the tert-pentyl groups in this compound could be leveraged in catalysis to control the stereoselectivity of reactions. For instance, metal complexes incorporating ligands derived from this molecule could create a chiral environment around the metal center, influencing the outcome of asymmetric catalytic transformations.

Furthermore, the phenoxy group can be a component of ligands in coordination chemistry. The electronic properties of the phenolic ring, which can be tuned by substituents, influence the behavior of the resulting metal catalyst. The butyric acid chain of this compound provides a versatile handle for anchoring the molecule to solid supports, which is a key strategy in creating heterogeneous catalysts that are easily separable from reaction mixtures.

Applications in Natural Product Chemistry and Chemotaxonomic Studies

Identification in Metabolomic Profiling of Biological Samples

Metabolomic profiling is a powerful technique used to identify and quantify the small-molecule metabolites present in a biological sample. This approach has broad applications, from diagnosing diseases to understanding the biochemistry of organisms. Natural products, which are compounds produced by living organisms, are a major focus of metabolomic studies.

A thorough review of scientific literature does not indicate that this compound has been identified as a naturally occurring compound in metabolomic profiling of any biological samples. Chemical databases and suppliers generally classify it as a synthetic organic building block. This suggests that the compound is of xenobiotic origin, meaning it is not naturally produced by biological systems.

The presence of xenobiotics in biological samples is also a subject of metabolomic investigation, particularly in toxicology and environmental science. However, there are no published reports of this compound being detected as a metabolite or a contaminant in such studies. The structural similarity to certain industrial compounds, such as alkylphenol ethoxylates and their degradation products, could warrant its inclusion in future environmental and biological monitoring studies.

Vi. Environmental Metabolism and Ecochemical Fate of Phenoxybutyric Acids

Biotransformation Pathways of Phenoxy Acid Derivatives in Environmental Systems

Biotransformation, mediated by microorganisms, is a critical route for the degradation of phenoxy acid derivatives in the environment. nih.gov The efficiency of this biodegradation is influenced by the specific chemical structure of the compound as well as environmental factors that affect microbial growth, such as temperature, pH, and the availability of oxygen and nutrients. nih.govprakritimitrango.com

The microbial breakdown of phenoxyalkanoic acids typically involves several key steps. A common initial attack involves the cleavage of the ether bond that links the phenoxy ring to the aliphatic acid side chain. This is often followed by the hydroxylation of the aromatic ring, a crucial step that prepares the molecule for ring opening and subsequent mineralization.

For many phenoxy acid herbicides, the degradation pathway proceeds through the formation of corresponding chlorophenols, which are then further metabolized. nih.gov For instance, studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that microbial action can lead to the accumulation of intermediates such as 2,4-dichlorophenol (B122985) and chlorohydroquinone. researchgate.net While the specific intermediates for 4-(2,4-Di-tert-pentylphenoxy)butyric acid are not detailed in available literature, it is anticipated to follow a similar pattern of ether cleavage and aromatic ring degradation. The β-oxidation pathway is also a recognized mechanism for the degradation of the butyric acid side chain in related compounds, shortening the alkyl chain. canada.ca

Both bacteria and fungi possess the enzymatic machinery necessary to degrade phenoxy acid compounds. mdpi.comfrontiersin.org These biotransformations can occur through mineralization, where the organism uses the compound as a sole source of carbon and energy, or through co-metabolism, where the degradation occurs in the presence of another growth substrate. nih.gov

Bacterial Systems: A variety of bacterial strains have been identified that can degrade phenoxyalkanoic acids. For example, Stenotrophomonas maltophilia has been shown to mineralize several phenoxyalkanoic acids, including MCPB [(4-chloro-2-methylphenoxy)butyric acid] and 2,4-DB [(2,4-dichlorophenoxy)butyric acid]. nih.gov Other bacteria, such as Pseudomonas cepacia and Alcaligenes eutrophus, are known to metabolize related compounds like 2,4,5-T and 2,4-D. researchgate.net The enzymatic processes often involve dioxygenases and other oxidoreductases that catalyze the critical steps of aromatic ring hydroxylation and cleavage. nih.gov

Fungal Systems: Fungi, particularly white-rot fungi, are effective degraders of complex aromatic compounds due to their production of powerful, non-specific extracellular enzymes. frontiersin.org Enzymes such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP) are capable of oxidizing a wide range of pollutants. nih.govmdpi.com These enzymes generate highly reactive radicals that can initiate the breakdown of persistent molecules. frontiersin.org The degradation of 3-phenoxybenzoic acid (3-PBA), a metabolite of pyrethroid pesticides with a similar ether linkage, has been studied in fungi like Aspergillus niger, highlighting the role of enzymes like cytochrome P450 (CYP450) in its biotransformation. nih.govresearchgate.net This suggests that similar enzymatic systems could be involved in the degradation of this compound.

Table 1: Microorganisms and Enzymes in Phenoxy Acid Degradation

Organism TypeExample SpeciesKey EnzymesDegradation Role
BacteriaStenotrophomonas maltophiliaDioxygenases, OxidoreductasesMineralization of phenoxyalkanoic acids like MCPA and 2,4-D. nih.gov
BacteriaPseudomonas cepaciaNot specifiedMetabolism of chlorinated phenoxyacetate (B1228835) herbicides. researchgate.net
FungiWhite-rot fungi (general)Laccase, Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)Oxidation of aromatic pollutants via extracellular enzymes. nih.govmdpi.com
FungiAspergillus nigerCytochrome P450 (CYP450)Biotransformation of related ether-linked compounds like 3-PBA. nih.govresearchgate.net

Abiotic Degradation Processes in Aquatic Environments

In addition to biological breakdown, abiotic processes contribute significantly to the transformation of phenoxy acids in aquatic systems. Photochemical decomposition and hydrolysis are key mechanisms that can reduce the concentration of these compounds in water. nih.govnih.gov

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from sunlight. collectionscanada.gc.ca This process can be a major degradation pathway for phenoxy acids in shallow, sunlit surface waters. nih.gov The efficiency of photodegradation is influenced by the specific form of the compound and environmental factors. nih.gov Studies on 2,4-D have demonstrated that UV irradiation leads to the cleavage of the C-O ether bond or the C-Cl bonds, resulting in the formation of photoproducts such as 2,4-dichlorophenol and various chlorophenoxyacetic acids. researchgate.net Advanced oxidation processes (AOPs), which often combine UV radiation with other reagents, are being explored to enhance the removal of phenoxy acids from water. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phenoxy acids, this process is particularly important for their ester forms, which are often used in commercial formulations. nih.gov The hydrolysis of a phenoxy acid ester cleaves the ester bond, yielding the parent carboxylic acid and an alcohol. nih.govlibretexts.org

This reaction is highly dependent on pH and temperature. The rate of hydrolysis generally increases in alkaline water (higher pH) and at higher temperatures. nih.gov For example, the half-life for the hydrolysis of some phenoxy acid esters can be less than 117 hours at a pH of 9. nih.gov The acid forms of these compounds are generally more stable to hydrolysis than the ester forms. nih.gov However, under very acidic conditions (e.g., pH below 4.6), some phenoxy structures can undergo nonenzymatic hydrolysis of the ether linkage. usda.gov

Table 2: Factors Influencing Abiotic Degradation of Phenoxy Acids

Degradation ProcessKey Influencing FactorsOutcome
Photochemical DecompositionUV Radiation (Sunlight), Water Depth, Presence of PhotosensitizersCleavage of ether or other bonds, formation of intermediates like phenols. researchgate.net
Hydrolysis (Ester Forms)pH (faster in alkaline conditions), Temperature (faster at higher temps)Conversion of ester form to the parent carboxylic acid and an alcohol. nih.govlibretexts.org
Hydrolysis (Acid Forms)Generally more stable than esters; potential for ether bond cleavage in highly acidic conditions.Slow degradation compared to esters. nih.govusda.gov

Environmental Monitoring and Ecotoxicological Research Paradigms

Effective management of chemical contaminants relies on robust environmental monitoring and relevant ecotoxicological research. Monitoring programs are essential for determining the presence and concentration of phenoxybutyric acids and their transformation products in environmental matrices like water, soil, and sediment. nih.goveurekalert.org

Advanced analytical techniques, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), are employed to detect and quantify these compounds at very low levels. nih.gov These methods are crucial because transformation products can sometimes be more persistent or toxic than the parent compound. nih.gov

Modern ecotoxicological research paradigms are moving towards more holistic approaches. This includes not only measuring concentrations but also understanding the potential for bioaccumulation and biomagnification through the food web. norman-network.net One approach involves using data from apex predators as sentinels for environmental contamination. researchgate.net By analyzing tissues from these animals, researchers can assess the "real-world" levels of pollutants and identify which chemicals are accumulating in ecosystems, providing valuable information for risk assessment and regulatory action. norman-network.netresearchgate.net This data helps validate predictive models and prioritize hazardous chemicals for further investigation. researchgate.net

Assessment of Environmental Concentrations and Bioaccumulation Potential (General Phenoxy Acids)

Phenoxyacetic acids, a class of synthetic herbicides, have been detected in various environmental compartments, particularly in water sources. Monitoring studies in Europe have identified the presence of several phenoxy acids in groundwater. Among the most frequently detected are mecoprop (B166265) (MCPP), MCPA, dichlorprop (B359615), and 2,4-D. In a comprehensive survey of groundwater from 23 European countries, mecoprop was found in 13.4% of the samples, MCPA in 7.9%, dichlorprop in 4.9%, and 2,4-D in 3.7%. For some of these compounds, concentrations have been observed to exceed the European Union's drinking water standard of 0.1 μg/L. For instance, concentrations of 4-chloro-2-methylphenoxy)butyric acid (MCPB) were generally below 0.1 μg L−1 in most samples analyzed in one study. ag.gov

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism at a rate greater than its elimination. This potential is influenced by several factors, including the chemical's persistence in the environment and its physicochemical properties, such as the octanol-water partition coefficient (Kow), which is often expressed as log Kow. Chemicals with a high log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. While specific bioaccumulation data for the broader class of phenoxybutyric acids are not extensively detailed in the reviewed literature, the general principles of bioaccumulation for organic chemicals apply. A high environmental bioaccumulation potential has been associated with chemicals that have a log KOW between 2 and 11 and a log KOA (octanol-air partition coefficient) between 6 and 12. nih.govnih.gov However, the transfer of a chemical through the food web is a complex process, and partitioning properties alone may not be the sole determinants of human exposure. nih.gov The persistence of a substance in the environment and within the food web also plays a crucial role. nih.govnih.gov

Table 1: Frequency of Detection of Common Phenoxy Acids in European Groundwater

CompoundFrequency of Detection (%)
Mecoprop (MCPP)13.4
MCPA7.9
Dichlorprop4.9
2,4-D3.7

Ecological Impact Studies on Plant Systems (e.g., Root Growth Inhibition)

The ecological impact of phenoxybutyric acids on plant systems is primarily linked to their mode of action as synthetic auxins. herts.ac.uk At certain concentrations, these compounds can disrupt normal plant growth and development, with root systems being particularly sensitive.

Studies have demonstrated that phenoxy acids can significantly inhibit root growth. For example, p-Chlorophenoxyisobutyric acid (PCIB) has been shown to inhibit lateral root production, the gravitropic response of roots, and the growth of primary roots in the model plant Arabidopsis. nih.govnih.gov The mechanism of this inhibition is believed to involve the impairment of the auxin-signaling pathway by affecting the stability of Aux/IAA proteins. nih.gov

The inhibitory activity of phenoxy acids on root growth is influenced by their chemical structure, including the side chain and the substitution pattern on the aromatic ring. A study comparing the activity of 12 chlorinated phenoxy acids on mesquite seedlings found that compounds with a 4-butyric acid side chain generally imparted the greatest inhibitory activity when applied to the root solution. ag.gov This was followed by the active stereoisomers of 2-propionic acids and then acetic acids in decreasing order of activity. ag.gov The greater inhibitory activity of the 4-phenoxybutyric acids was associated with less dissociation. ag.gov Specifically, the 2-methyl-4-chloro ring substitution induced the greatest inhibition, followed by the 4-chloro, 2,4-dichloro, and 2,4,5-trichloro substitutions in order of decreasing activity when applied to the roots. ag.gov

The pH of the surrounding medium also plays a role in the inhibitory activity of phenoxy acids. A decrease in the pH of the root-bathing solution from 8 to 6, which increases the concentration of undissociated growth regulator molecules, has been shown to result in greater inhibitory activity. ag.gov However, the increase in inhibition is not always proportional to the increase in the concentration of undissociated molecules, suggesting that pH has a more complex role than simply affecting the dissociation of the phenoxy acid. ag.gov

Table 2: Relative Inhibitory Activity of Phenoxy Acid Side Chains on Mesquite Root Growth (Root Application)

Side ChainRelative Inhibitory Activity
4-Butyric acidHighest
2-Propionic acid (active stereoisomers)Intermediate
Acetic acidLowest

Vii. Regulatory and Ethical Considerations in Research of 4 2,4 Di Tert Pentylphenoxy Butyric Acid

Compliance with Chemical Substance Inventories (e.g., EPA TSCA Inventory)

A critical step in the lifecycle of a chemical compound within a research or commercial setting is its status on national chemical inventories. In the United States, the primary inventory is the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, managed by the Environmental Protection Agency (EPA). epa.gov Section 8(b) of TSCA mandates that the EPA compile and maintain a list of all existing chemical substances manufactured, processed, or imported into the country for TSCA-related uses. epa.gov

4-(2,4-Di-tert-pentylphenoxy)butyric acid is listed on the United States TSCA Inventory. chemicalbook.com This status signifies that it is an "existing" chemical in U.S. commerce and is subject to TSCA regulations. One of the key requirements for substances on the inventory is the Chemical Data Reporting (CDR) rule. epa.gov This rule requires manufacturers and importers to provide the EPA with information on the production and use of chemicals in commerce. epa.gov Reporting is generally required every four years for sites that manufacture or import 25,000 pounds or more of the chemical substance during any calendar year since the last reporting period. epa.gov

The inclusion of a compound on the TSCA inventory is a foundational piece of its regulatory identity.

Interactive Table: Inventory Status of this compound

Inventory/ListingJurisdictionCAS NumberStatusReference
TSCA InventoryUnited States50772-35-5Listed chemicalbook.com
EINECSEurope256-756-9Listed alfa-chemistry.com

Ethical Frameworks for In Vitro and Ex Vivo Studies in Chemical Research

A foundational ethical framework is the principle of the "3Rs" (Replacement, Reduction, and Refinement), which guides the use of animals in science. In vitro and ex vivo methods are direct applications of the "Replacement" principle, as they use cells, tissues, or organs instead of whole-animal studies, thereby reducing animal suffering. researchgate.net

Key ethical principles applicable to in vitro and ex vivo chemical research include:

Scientific Integrity and Competence : Researchers must maintain the highest standards of the profession through objectivity and competence. sivb.org This involves designing scientifically rigorous experiments, avoiding bias, and accurately reporting results without sensationalism or misleading claims. sivb.org

Humane Treatment of Animal Subjects : When ex vivo studies require tissues from animals, the animals must be cared for and used in accordance with all applicable laws and regulations, such as the Animal Welfare Act. sivb.org Procedures should be designed to minimize pain and distress. solubilityofthings.com

Respect for Human Subjects : If human-derived cells or tissues are used, research must adhere to strict guidelines, including those approved by an Institutional Review Board (IRB). sivb.org This framework is built upon core tenets such as voluntary informed consent from donors, ensuring they understand the research purpose and potential use of their biological materials. solubilityofthings.comapa.org

Confidentiality and Privacy : Protecting the personal information and privacy of human donors is a central tenet of ethical research. solubilityofthings.comapa.org

Professional Conduct : This includes respecting the intellectual property of others, exposing fraud or misconduct, and avoiding conflicts of interest. sivb.org

Adherence to these ethical principles ensures that research is conducted responsibly and maintains public trust in the scientific community. solubilityofthings.com

Research Data Management and Reporting Standards for Novel Chemical Compounds

Effective research data management (RDM) is essential for ensuring the quality, integrity, and reproducibility of findings related to novel chemical compounds. numberanalytics.com For a substance like this compound, a structured approach to data is required by many funding agencies and is critical for scientific validation. nih.gov

The data lifecycle in chemical research involves planning, collection, organization, analysis, storage, and sharing. numberanalytics.com A robust RDM plan addresses each stage. numberanalytics.com Modern chemical research relies on digital tools like Electronic Lab Notebooks (ELNs) and Laboratory Information Management Systems (LIMS) to manage data effectively and move away from paper-based records. nih.govresearchgate.net

Key components of a comprehensive RDM and reporting strategy include:

Data Planning : Before research begins, a data management plan should be established to outline how data will be collected, organized, and stored. numberanalytics.com

Standardized Data Collection : To ensure data quality and consistency, researchers should use standardized protocols for data collection and recording. numberanalytics.com This includes detailed documentation of experimental procedures and the use of metadata to provide context. numberanalytics.com

Data Characterization and Purity : For a novel compound, specific data are required to establish its identity and purity. The American Chemical Society (ACS) guidelines, for example, require data for new compounds to include a proton NMR spectrum, a carbon NMR spectrum, and either high-resolution mass spectrometry (HRMS) or elemental analysis data. acs.org

Data Organization and Storage : Data should be organized with a logical folder structure and consistent file naming conventions. numberanalytics.com Secure storage with regular backups is necessary to prevent data loss. numberanalytics.com

Transparency and Reporting : To allow for the reproducibility of experiments, data must be sufficiently transparent. acs.org Reporting standards ensure that other trained scientists can evaluate the merits of the work and reproduce the findings. numberanalytics.comacs.org This aligns with the FAIR Guiding Principles for scientific data management, which state that data should be Findable, Accessible, Interoperable, and Reusable.

Interactive Table: Key Components of a Research Data Management Plan

PrincipleObjectiveExamples of Implementation
Data PlanningOutline data collection, organization, and storage strategy before starting a project.Creating a formal Data Management Plan (DMP).
Data StandardizationUse common formats and metadata to facilitate data sharing and reuse.Adopting IUPAC naming conventions; Using standardized file formats (e.g., JCAMP-DX for spectra).
Data DocumentationDocument all procedures for data collection, processing, and analysis.Maintaining a detailed Electronic Lab Notebook (ELN); Creating a "readme" file for datasets.
Data SecurityProtect data from loss, corruption, or unauthorized access.Implementing regular backups; Using password-protected servers or cloud storage.
Data SharingMake data available to facilitate collaboration and verification of results.Depositing data in public repositories (e.g., PubChem, CCDC); Including data in supplementary information of publications.

Regulatory Classifications for Research Chemicals (General Context)

Chemicals used in research are subject to various regulatory classifications that define their legal use, handling, and communication of hazards. The specific classifications for this compound would depend on its intended application and inherent properties, but they fall within a general framework.

Hazard Communication : In the United States, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) requires chemical manufacturers or importers to classify the hazards of chemicals they produce or import. osha.gov This system is aligned with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). osha.govfda.gov.ph Classification involves identifying health hazards (e.g., skin irritation, eye irritation) and physical hazards (e.g., flammable, corrosive to metal). osha.gov This information must be communicated to employees via container labels and safety data sheets (SDS). osha.gov

Chemical Grade and Purity : The grade of a chemical indicates its purity and suitability for a specific application. Several bodies set standards:

American Chemical Society (ACS) : Sets standards for high-purity reagent-grade chemicals used in analytical and research settings. alliancechemical.com

Technical Grade : A lower-purity grade intended for general industrial or manufacturing purposes where high purity is not critical. alliancechemical.com

Use-Specific Classifications : Depending on the research path, a chemical could fall under other classifications:

General Purpose Reagent (GPR) : As defined by the U.S. Food and Drug Administration (FDA), a GPR is a chemical reagent with general laboratory application used to collect, prepare, and examine specimens from the human body for diagnostic purposes, but not for a specific diagnostic application. fda.gov

Generally Recognized as Safe (GRAS) : This FDA designation applies to any substance intentionally added to food that is recognized as safe by qualified experts for its intended use. fda.gov

Food Chemicals Codex (FCC) : This collection of standards pertains to the purity and identity of food ingredients. alliancechemical.com

The primary classification for a compound like this compound in a non-clinical research context is as a chemical subject to hazard communication standards, with its specific grade determining its suitability for particular experiments.

Viii. Future Directions and Emerging Research Avenues for 4 2,4 Di Tert Pentylphenoxy Butyric Acid

Integration of Artificial Intelligence and Machine Learning in Phenoxy Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of phenoxy acids like 4-(2,4-di-tert-pentylphenoxy)butyric acid. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. arxiv.org By integrating AI, researchers can accelerate the discovery of new molecules and formulations.

Table 1: Potential AI/ML Applications in Phenoxy Acid Research
AI/ML ApplicationInput DataPredicted Output/GoalPotential Impact on Research
QSAR ModelingMolecular descriptors (e.g., size, polarity, electronic properties) of known phenoxy acids; Experimental activity data.Prediction of biological activity (e.g., herbicidal, antioxidant) for new derivatives. nih.govPrioritizes synthesis of the most promising compounds.
Generative Molecular DesignKnown structures of active molecules (e.g., herbicides, polymers). moa-technology.comNovel, valid chemical structures with desired properties. moa-technology.comExpands the chemical space for discovery beyond intuitive design. moa-technology.com
Reaction Outcome PredictionReactants, reagents, and reaction conditions for phenoxy acid synthesis.Prediction of reaction yield and potential by-products. arxiv.orgOptimizes synthetic routes for efficiency and sustainability.
Environmental Fate ModelingCompound structure; Environmental parameters (pH, temperature, microbial data). nih.govprakritimitrango.comPrediction of degradation rates and transformation products in soil and water.Enhances environmental risk assessment and understanding of persistence.

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Traditional synthesis of phenoxyalkanoic acids often involves the reaction of an alkali metal salt of a phenol (B47542) with an alkali metal salt of a haloalkanoic acid. google.com While effective, these methods can present challenges related to yield, by-product formation, and environmental impact. The future of synthesizing this compound lies in the development of more efficient and sustainable "green chemistry" approaches.

A significant emerging avenue is the use of biocatalysis. researchgate.net Research into leveraging enzymes or whole-cell systems to catalyze the formation of the ether linkage in phenoxy acids could lead to processes that operate under milder conditions, use less hazardous reagents, and offer higher selectivity. researchgate.netresearchgate.net Protein engineering can be employed to tailor existing enzymes or create new ones with specific activity towards the bulky di-tert-pentyl-substituted phenol precursor, potentially improving reaction rates and yields. researchgate.net Chemoenzymatic strategies, which combine biocatalytic steps with conventional chemical reactions, offer a hybrid approach to capitalize on the strengths of both methodologies. researchgate.net Furthermore, the exploration of novel, environmentally benign catalysts and solvent systems, such as those derived from biomass, represents a key area for reducing the environmental footprint of synthesis. mdpi.com

Table 2: Comparison of Synthetic Strategies for Phenoxy Acids
StrategyTypical ConditionsAdvantagesFuture Research Focus
Traditional Williamson Ether SynthesisHot water/solvent, strong base, haloalkanoic acid. google.comwikipedia.orgWell-established and versatile.Improving atom economy, reducing by-products.
BiocatalysisAqueous media, ambient temperature/pressure. researchgate.netHigh selectivity, mild conditions, reduced waste, environmentally friendly. researchgate.netDiscovering/engineering suitable enzymes, optimizing reaction conditions for sterically hindered substrates.
Chemoenzymatic SynthesisCombination of enzymatic and chemical steps. researchgate.netLeverages the high selectivity of enzymes for key steps while using efficient chemical methods for others. researchgate.netSeamless integration of steps, avoiding complex purification between stages.
Green CatalysisUse of novel, sustainable catalysts (e.g., derived from biomass). mdpi.comReduces reliance on heavy metals or harsh reagents, potential for recyclability.Developing active and stable catalysts for ether synthesis.

Advanced Mechanistic Studies at the Molecular and Supramolecular Levels

A fundamental understanding of the behavior of this compound requires detailed investigation at both the molecular and supramolecular levels. While its basic chemical structure is known, its three-dimensional conformation, intermolecular interactions, and self-assembly behavior are areas ripe for advanced study.

Future research should employ sophisticated analytical techniques to probe these characteristics. Single-crystal X-ray diffraction, for instance, could provide a definitive analysis of the molecule's solid-state structure, revealing details about bond lengths, angles, and how molecules pack together through interactions like hydrogen bonding and π-stacking. mdpi.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the compound's structure and dynamics in solution. The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for understanding how these molecules might form larger, ordered assemblies in different environments. rug.nl Such studies are crucial for explaining the compound's physical properties and predicting its interactions with biological targets or material matrices. researchgate.net

Table 3: Advanced Analytical Techniques for Mechanistic Studies
TechniqueInformation ProvidedResearch Question for this compound
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. mdpi.comWhat is the exact solid-state conformation? How do the bulky tert-pentyl groups influence molecular packing?
Advanced NMR Spectroscopy (e.g., 2D NMR)Connectivity of atoms, solution-state conformation, molecular dynamics. mdpi.comHow does the butyric acid chain orient itself relative to the phenoxy ring in solution?
Mass Spectrometry (High-Resolution)Exact molecular weight and elemental formula, fragmentation patterns. mdpi.comCan we confirm the structure and identify potential transformation products in complex mixtures?
Scanning Tunneling Microscopy (STM)Visualization of molecular organization on surfaces. researchgate.netHow does the molecule self-assemble on different substrates, and can it form organized 2D structures?
Computational ModelingTheoretical structure, electronic properties, interaction energies.What is the lowest energy conformation? How strongly does it bind to potential biological targets or other molecules?

Exploration of Unconventional Applications in Materials or Biological Systems

While phenoxy acids are well-known in agriculture, the specific structure of this compound suggests potential for unconventional applications. The bulky, lipophilic di-tert-pentyl groups combined with the polar carboxylic acid moiety create an amphiphilic character that could be exploited in materials science and other biological contexts.

One promising area of research is its potential as an antioxidant. Related phenolic compounds, such as 2,4-di-tert-butylphenol (B135424), have demonstrated antioxidant activities. nih.gov Investigations are warranted to determine if this compound can similarly scavenge free radicals, which could open applications in stabilizing polymers or in biological systems. Furthermore, butyric acid and its derivatives play numerous roles in animal physiology, including improving gut health and acting as signaling molecules. osti.govnih.gov This raises the possibility of using this compound as a precursor or delivery vehicle for butyrate (B1204436) in veterinary or pharmaceutical applications. researchgate.netnih.gov In materials science, the compound could serve as a functional monomer for creating new polyesters or other polymers, with the bulky side groups potentially imparting unique properties like thermal stability or altered solubility. Its classification as an organic building block supports its potential use in broader chemical synthesis.

Table 4: Potential Unconventional Applications and Research Rationale
Potential Application AreaRationaleKey Research Questions
Antioxidant/StabilizerStructural similarity to known antioxidant phenols like 2,4-di-tert-butylphenol. nih.govDoes it exhibit radical scavenging activity? Can it prevent oxidative degradation in polymers or biological lipids?
Animal Health/Feed AdditiveIt is a derivative of butyric acid, which has known benefits for gut health and animal growth. nih.govresearchgate.netCan it be metabolized to release butyric acid in vivo? Does it have beneficial effects on intestinal health or animal development?
Polymer ScienceContains both a polymerizable carboxylic acid group and a bulky phenoxy group.Can it be used as a monomer to synthesize novel polymers? What unique physical properties (e.g., thermal, mechanical) would the di-tert-pentyl groups confer?
Specialty SurfactantsAmphiphilic nature with a large hydrophobic head and a polar carboxylic tail.What are its surface tension properties? Can it form micelles or stabilize emulsions?

Deepening Understanding of Environmental Transformation Pathways at Low Concentrations

Understanding the environmental fate of this compound is crucial for a complete profile of the compound. Phenoxy acids are generally known to be water-soluble and mobile in soil, allowing them to enter aquatic ecosystems. nih.govresearchgate.net Their degradation in the environment is primarily governed by hydrolysis, biodegradation, and photodegradation. nih.gov

A key challenge for future research is to study these transformation pathways at the low, environmentally relevant concentrations at which the compound might actually be found. nih.gov Laboratory studies are often conducted at higher concentrations, and degradation kinetics can differ significantly at trace levels, as only specific microorganisms may be adapted to metabolize such low substrate amounts. nih.gov Future studies should focus on identifying the specific microbial species and enzymatic pathways responsible for the biodegradation of this compound. prakritimitrango.comnih.gov This could involve isolating bacteria or fungi from contaminated environments and characterizing their metabolic capabilities. nih.govvu.nl Additionally, research is needed to identify the various transformation products that may form during its degradation. These metabolites could have their own environmental impact, and a full understanding requires tracking the entire degradation cascade, not just the disappearance of the parent compound. nih.gov

Table 5: Research Avenues for Environmental Transformation
Transformation ProcessCurrent Understanding (General for Phenoxy Acids)Future Research Questions for this compound
BiodegradationA key process driven by microorganisms; rate depends on microbial composition, oxygen levels, and compound structure. nih.govWhich specific microbial consortia or enzymes can cleave the ether bond and degrade the aromatic ring? How do the tert-pentyl groups affect biodegradability?
PhotodegradationDecomposition by sunlight, particularly in shallow, clear waters; efficiency depends on the chemical form of the compound. nih.govWhat is the quantum yield of photodegradation in aqueous systems? What are the primary photoproducts?
HydrolysisInitiates the degradation of phenoxy acid esters; rate is dependent on pH and temperature. nih.govHow stable is the ether linkage of the parent acid to hydrolysis under various environmental pH conditions?
Metabolite IdentificationMetabolites often include chlorophenol derivatives for chlorinated phenoxy acids. nih.govWhat are the major and minor transformation products formed during its degradation in soil and water? Do these products have any biological activity?
Low-Concentration EffectsDegradation kinetics may differ from those observed at high lab concentrations. nih.govWhat is the true half-life and degradation pathway at part-per-billion (ppb) or trillion (ppt) levels in natural aquatic environments?

Q & A

Q. What are the recommended safety precautions when handling 4-(2,4-Di-tert-pentylphenoxy)butyric acid in laboratory settings?

Researchers should adhere to GHS hazard classifications for structurally related phenoxybutyric acids, which include skin/eye irritation and respiratory toxicity warnings . Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid direct contact.
  • Conducting experiments in a fume hood to prevent inhalation of aerosols or vapors.
  • Immediate rinsing with water for 15+ minutes upon skin/eye exposure, followed by medical evaluation.
  • Storage in sealed containers in a well-ventilated area, away from strong acids/oxidizers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves:

  • Alkylation of phenol derivatives : Reacting 2,4-di-tert-pentylphenol with γ-bromobutyric acid under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Ester hydrolysis : If starting from ester precursors (e.g., methyl esters), acidic or basic hydrolysis yields the free acid .
  • Purification via column chromatography or recrystallization to achieve ≥97% purity, as reported for analogous compounds .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatography : HPLC or GC-MS to quantify purity and detect byproducts .
  • Spectroscopy : FT-IR for functional group analysis (C-O-C stretch at ~1250 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹) and ¹H/¹³C NMR for structural confirmation (e.g., tert-pentyl group δ ~1.2–1.4 ppm) .
  • Melting point analysis : Compare observed values to literature data to confirm consistency .

Advanced Research Questions

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) .
  • QSPR models : Relate molecular descriptors (logP, polar surface area) to solubility or toxicity. Neural networks can predict biodegradability or partition coefficients .
  • Molecular dynamics simulations : Study interactions with biological membranes or solvents to infer bioavailability .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

  • Systematic replication : Control variables like solvent choice (e.g., DMSO vs. ethanol) and purity thresholds (>95%) to minimize batch-to-batch variability .
  • Dose-response studies : Use standardized assays (e.g., enzyme inhibition kinetics) to compare activity across studies.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may influence results .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates compared to non-polar media .
  • Temperature gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions like esterification or oxidation .

Q. Methodological Notes

  • Contradictory data : Stability studies indicate decomposition under extreme heat (>200°C), but standard storage conditions (room temperature, inert atmosphere) are sufficient for short-term use .
  • Toxicological gaps : While acute toxicity data are limited for the target compound, assume precautions similar to phenoxy herbicide analogs (e.g., 2,4-DB) due to structural homology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.